molecular formula C17H22ClN5O3 B1148838 (+/-)-5'-Chloro-5'-deoxy-ENBA CAS No. 103626-26-2

(+/-)-5'-Chloro-5'-deoxy-ENBA

Cat. No. B1148838
CAS RN: 103626-26-2
M. Wt: 379.84
InChI Key:
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Description

Synthesis Analysis

The synthesis of (+/-)-5'-Chloro-5'-deoxy-ENBA and its derivatives involves the modification of adenosine and 2'-C-methyladenosine derivatives to increase affinity and selectivity for the adenosine A1 receptor. This process includes chloro and fluoro substituent additions, contributing to its high potency and selectivity. The synthesis efforts have focused on enhancing the compound's efficacy as an A1 adenosine receptor agonist, with significant implications for analgesic activity in various pain models (Franchetti et al., 2009).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a chloro substituent at the 5' position of the deoxyribose sugar, which is critical for its high affinity and selectivity towards the adenosine A1 receptor. Molecular modeling analysis has rationalized the increased affinity and selectivity of the chloro-deoxyribonucleoside derivatives for hA1 versus other receptor subtypes, highlighting the structural basis for its potent agonist activity (Franchetti et al., 2009).

Scientific Research Applications

  • Neuropathic Pain Alleviation : A study by Luongo et al. (2012) demonstrated that chronic treatment with (+/-)-5'-Chloro-5'-deoxy-ENBA in a mouse model of neuropathic pain significantly reduced mechanical allodynia and thermal hyperalgesia. This compound did not significantly alter motor coordination or arterial blood pressure, suggesting its potential use in neuropathic pain management without affecting motor functions or cardiovascular health (Luongo et al., 2012).

  • Selective Agonist for Human A1 Adenosine Receptor : Franchetti et al. (2009) explored the affinity and efficacy of 5'-chloro-5'-deoxy- and 5'-(2-fluorophenylthio)-5'-deoxy-N(6)-cycloalkyl(bicycloalkyl)-substituted adenosine and 2'-C-methyladenosine derivatives at human adenosine receptors. Their study found that 5'-chloro-5'-deoxy-(+/-)-ENBA displayed high affinity in the subnanomolar range and selectivity for the hA(1) receptor over other human receptor subtypes. This compound also exhibited analgesic activity in the formalin test in mice, highlighting its potential for pain management (Franchetti et al., 2009).

properties

IUPAC Name

(2R,3R,4S,5S)-2-[6-(2-bicyclo[2.2.1]heptanylamino)purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN5O3/c18-5-11-13(24)14(25)17(26-11)23-7-21-12-15(19-6-20-16(12)23)22-10-4-8-1-2-9(10)3-8/h6-11,13-14,17,24-25H,1-5H2,(H,19,20,22)/t8?,9?,10?,11-,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJGDYDNVNCGBT-STHLEMNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC1CC2NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655303
Record name N-Bicyclo[2.2.1]heptan-2-yl-5'-chloro-5'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103626-26-2
Record name N-Bicyclo[2.2.1]heptan-2-yl-5'-chloro-5'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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